Hydrazinecarboxylic acid, 2-methyl-, ethyl ester

Catalog No.
S15687986
CAS No.
25726-31-2
M.F
C4H10N2O2
M. Wt
118.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydrazinecarboxylic acid, 2-methyl-, ethyl ester

CAS Number

25726-31-2

Product Name

Hydrazinecarboxylic acid, 2-methyl-, ethyl ester

IUPAC Name

ethyl N-(methylamino)carbamate

Molecular Formula

C4H10N2O2

Molecular Weight

118.13 g/mol

InChI

InChI=1S/C4H10N2O2/c1-3-8-4(7)6-5-2/h5H,3H2,1-2H3,(H,6,7)

InChI Key

XXIJEABMFHPQON-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NNC

Hydrazinecarboxylic acid, 2-methyl-, ethyl ester, also known as ethyl carbazate or ethyl hydrazinecarboxylate, is a chemical compound with the molecular formula C3H8N2O2C_3H_8N_2O_2 and a molecular weight of approximately 104.11 g/mol. It is categorized as an ester derivative of hydrazinecarboxylic acid and is characterized by the presence of both hydrazine and carboxylic acid functional groups. The compound has various applications in organic synthesis and pharmacology, primarily due to its reactivity and biological properties.

The chemical behavior of hydrazinecarboxylic acid, 2-methyl-, ethyl ester is influenced by its functional groups. Common reactions include:

  • Esterification: This compound can undergo esterification reactions with acids to form new esters.
  • Hydrolysis: In the presence of water and an acid or base, it can hydrolyze to yield hydrazinecarboxylic acid and ethanol.
  • Condensation Reactions: It can react with carbonyl compounds to form hydrazones or other nitrogen-containing heterocycles.

These reactions are significant in synthetic organic chemistry for producing various derivatives and complex molecules.

Hydrazine derivatives, including hydrazinecarboxylic acid, 2-methyl-, ethyl ester, exhibit notable biological activities. Some studies suggest that these compounds possess:

  • Antimicrobial Properties: They have shown efficacy against certain bacteria and fungi, potentially useful in developing antimicrobial agents.
  • Antitumor Activity: Some derivatives have been investigated for their ability to inhibit tumor growth in various cancer models.
  • Neuroprotective Effects: Preliminary studies indicate potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

The synthesis of hydrazinecarboxylic acid, 2-methyl-, ethyl ester can be achieved through several methods:

  • Esterification Reaction:
    • Reacting hydrazinecarboxylic acid with ethanol in the presence of an acid catalyst (e.g., sulfuric acid) to yield the ethyl ester.
    Hydrazinecarboxylic Acid+EthanolH2SO4Ethyl Hydrazinecarboxylate+Water\text{Hydrazinecarboxylic Acid}+\text{Ethanol}\xrightarrow{\text{H}_2\text{SO}_4}\text{Ethyl Hydrazinecarboxylate}+\text{Water}
  • Direct Esterification:
    • Using acyl chlorides or anhydrides with hydrazine derivatives under controlled conditions to produce the desired ester.
  • Reflux Method:
    • Refluxing a mixture of hydrazine hydrate and a suitable carboxylic acid derivative can also yield the compound.

Hydrazinecarboxylic acid, 2-methyl-, ethyl ester finds applications in various fields:

  • Pharmaceuticals: Utilized in the synthesis of active pharmaceutical ingredients due to its biological activities.
  • Agriculture: Potential use as a pesticide or herbicide due to its antimicrobial properties.
  • Chemical Synthesis: Acts as an intermediate in the production of other nitrogen-containing compounds.

Interaction studies involving hydrazinecarboxylic acid, 2-methyl-, ethyl ester focus on its reactivity with biological molecules. Research indicates that it may interact with enzymes or receptors involved in metabolic pathways, influencing various biochemical processes. Additionally, its interactions with other pharmaceuticals may affect efficacy and safety profiles, necessitating careful consideration in drug formulation.

Several compounds share structural similarities with hydrazinecarboxylic acid, 2-methyl-, ethyl ester. Here are some notable examples:

Compound NameMolecular FormulaMolecular WeightKey Features
Hydrazinecarboxylic acid, methyl esterC2H6N2O2C_2H_6N_2O_290.0812 g/molMethyl ester variant; used in similar applications.
Hydrazinecarboxylic acid, propyl esterC4H10N2O2C_4H_{10}N_2O_2118.13 g/molPropyl group increases lipophilicity; potential for different biological activity.
Hydrazinecarboxylic acid, benzoyl ethyl esterC10H12N2O3C_{10}H_{12}N_2O_3208.22 g/molContains a benzoyl group; used in advanced organic synthesis.

Uniqueness

Hydrazinecarboxylic acid, 2-methyl-, ethyl ester is unique due to its specific combination of methyl and ethyl groups which affects its solubility and reactivity compared to other derivatives. Its biological activity profile also distinguishes it from simpler hydrazine esters.

XLogP3

0.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

118.074227566 g/mol

Monoisotopic Mass

118.074227566 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-15-2024

Explore Compound Types